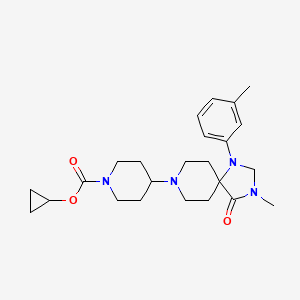

Spiropiperidine 1

描述

属性

分子式 |

C24H34N4O3 |

|---|---|

分子量 |

426.6 g/mol |

IUPAC 名称 |

cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3 |

InChI 键 |

ZZZVRFJGTJAHFM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C |

产品来源 |

United States |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for Spiropiperidine 1 Derivatives

Elucidation of Key Pharmacophoric Features within the Spiropiperidine 1 Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric features have been identified as crucial for its interaction with biological targets, particularly G-protein coupled receptors like the NOP and sigma receptors.

The fundamental components of the this compound pharmacophore generally include:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is a critical feature, typically protonated at physiological pH. It serves as a key interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the receptor's binding pocket. beilstein-journals.org The position and accessibility of this nitrogen are constrained by the rigid spirocyclic structure.

A hydrophobic core: The spirocyclic ring system itself provides a bulky, hydrophobic core. This portion of the molecule engages in van der Waals and hydrophobic interactions within the receptor, contributing significantly to binding affinity. The rigidity of the spiro-junction helps to minimize the entropic penalty upon binding. bepls.com

Aromatic/hydrophobic groups: Substituents, particularly on the piperidine nitrogen, often include aromatic rings (e.g., a benzyl (B1604629) group). These groups can engage in π-π stacking, hydrophobic, or cation-π interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding site. nih.gov

Hydrogen bond donors/acceptors: Functional groups on the spirocyclic portion of the molecule, such as hydroxyl or methoxy (B1213986) groups, can act as hydrogen bond donors or acceptors. nih.gov These directed interactions are vital for orienting the ligand within the binding pocket and contribute to both affinity and selectivity.

The interplay of these features defines the molecule's ability to bind effectively and selectively to its target receptor. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have been instrumental in delineating the SAR and optimizing ligand properties.

The substituent on the piperidine nitrogen (N-substituent) plays a pivotal role in determining both the potency and selectivity of this compound derivatives. Studies on sigma receptor ligands have shown that this position is highly sensitive to modification. nih.gov

For instance, in a series of spiro[ nih.govbenzopyran-1,4'-piperidines], a benzyl group at the piperidine nitrogen was found to be highly advantageous for achieving potent sigma-1 (σ₁) receptor affinity. nih.gov Replacing the N-benzyl group with hydrogen, alkyl, or other ω-phenylalkyl groups consistently led to a significant reduction in σ₁ affinity. This highlights the importance of a specific hydrophobic and aromatic feature at this position for optimal receptor engagement.

| Compound | N-Substituent (R) | σ₁ Receptor Affinity (Ki, nM) |

| 14a | Benzyl | 1.29 |

| 14b | H | > 10,000 |

| 14c | Methyl | 1,029 |

| 14d | 2-Phenylethyl | 148 |

| 14e | 3-Phenylpropyl | 86.8 |

Data sourced from studies on spiro[ nih.govbenzopyran-1,4'-piperidines]. nih.gov

Similarly, in another series of piperidine derivatives designed as σ₁ receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring led to a dramatic drop in affinity. nih.gov However, re-introducing a small substituent, specifically a methyl group, on the piperidine nitrogen restored high affinity, indicating that N-substitution is crucial for compensating for other structural changes and maintaining potent biological activity. nih.gov

Modifications to the spirocyclic portion of the molecule also profoundly impact biological activity. These substitutions can influence electronic properties, steric bulk, and the potential for hydrogen bonding.

In the development of σ₁ receptor ligands based on a spiro[ nih.govbenzopyran-1,4'-piperidine] core, the nature of the substituent at position 3 of the benzopyran ring was critical. nih.gov A methoxy group (as in compound 14a ) was found to be optimal for high σ₁ affinity. nih.gov Changing this group to a hydroxyl or a carbonyl group resulted in a marked decrease in potency. This suggests that a hydrogen bond acceptor with a specific size and electronic character is preferred at this position.

Introduction of a polar hydroxyl group at this position, combined with increasing the length of the N-substituent, shifted the selectivity profile, resulting in ligands with increased affinity for the sigma-2 (σ₂) receptor subtype. nih.gov For example, compound 15e , which has a 3-phenylpropyl group on the nitrogen and a hydroxyl group on the spirocycle, was the most potent σ₂ ligand in its series. nih.gov

| Compound | N-Substituent | Spirocyclic Ring Substituent (Position 3) | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) |

| 14a | Benzyl | Methoxy | 1.29 | 3500 |

| 15a | Benzyl | Hydroxy | 22.3 | 1026 |

| 15e | 3-Phenylpropyl | Hydroxy | 108 | 83.1 |

Data sourced from studies on spiro[ nih.govbenzopyran-1,4'-piperidines]. nih.gov

These findings demonstrate that subtle changes to the spirocyclic ring can fine-tune the ligand's interaction with the receptor, affecting both its primary binding strength and its selectivity for different receptor subtypes.

Stereochemical Considerations and Conformational Analysis

The three-dimensional structure of spiropiperidine derivatives is a critical determinant of their biological activity.

Receptor binding pockets are chiral environments, meaning they can differentiate between stereoisomers of a ligand. For spiropiperidine derivatives, stereochemistry at the spiro center and at any substituted chiral centers on the rings can lead to significant differences in binding affinity and functional activity. nih.gov

The synthesis of these compounds often results in racemic mixtures or diastereomers. nih.gov It is common to observe that one enantiomer or diastereomer is significantly more active than the other, as it can achieve a more complementary fit within the receptor's binding site. For example, a study on novel spiropiperidine opioid receptor-like 1 (ORL1) antagonists identified a potent D-proline amide class, highlighting the importance of specific stereochemistry in the appended side chain for activity. nih.gov While many studies test mixtures of diastereomers, the high potencies observed suggest that one isomer is likely responsible for the majority of the activity, fitting optimally into the chiral pocket of the receptor. nih.gov

The conformational flexibility of the piperidine and spirocyclic rings, although constrained by the spiro-junction, is crucial for receptor adaptation. The piperidine ring typically adopts a chair conformation. The spiro-linkage restricts the available conformational space, which can be advantageous as it pre-organizes the molecule for binding, reducing the entropic cost. bepls.com

Computational and experimental studies, such as those using molecular dynamics and NMR spectroscopy, are used to understand the preferred conformations. nih.govresearchgate.net For instance, a conformational analysis of related spiro-epoxides found that chair-like conformers were predominant at room temperature. nih.gov In N-methyl spiropiperidine, the energy barrier for ring inversion was determined to be significant (15.2 kcal/mol), indicating a relatively rigid structure. researchgate.net This inherent rigidity, combined with the specific low-energy conformations the molecule adopts, dictates how the key pharmacophoric features are presented in three-dimensional space for interaction with the target receptor.

Computational Chemistry in SAR Development

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. researchgate.net This method is crucial for understanding the binding modes of this compound derivatives and for rationally designing new analogues with improved affinity and selectivity.

Research into N-substituted spiropiperidine analogues as agonists for the nociceptin (B549756)/orphanin FQ (NOP) receptor has extensively utilized molecular docking to elucidate their binding mechanisms. escholarship.orgnih.gov In one such study, the Surflex-docking program was employed to position a series of 103 spiropiperidine analogues into a homology model of the NOP receptor. escholarship.org The analysis revealed that the spiropiperidine core anchors the ligand within a predominantly hydrophobic pocket of the receptor. escholarship.org

For highly potent compounds, such as compound 32 from the study, specific key interactions were identified. The ligand was found to be nestled within a hydrophobic cavity formed by the amino acid residues Trp116, Trp211, Trp276, Val126, Pro207, Phe106, Phe220, and Ile127. escholarship.org Furthermore, two crucial hydrogen bonds were observed to contribute significantly to its high binding affinity. escholarship.org

Another investigation into quinoline/quinazoline derivatives as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1) also highlights the power of molecular docking. researchgate.net For a potent antagonist, the binding site was identified to be within the transmembrane helices (TMs) 3, 5–7. researchgate.net Key interactions included hydrogen bonds with Gln127 and Gln237, which are considered critical for antagonistic activity and selectivity. researchgate.net An additional hydrogen bond was noted between an oxygen atom on the ligand and the side chain of Tyr272. researchgate.net

The binding affinities of these derivatives are often quantified by their pKi values, which represent the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate stronger binding affinity. The following table showcases the binding affinities of a selection of N-substituted spiropiperidine analogues at the NOP receptor, as determined in a comprehensive study. nih.gov

| Compound | Substitution Pattern | pKi |

|---|---|---|

| Analog 1 | R = H | 7.5 |

| Analog 2 | R = 4-F-Ph | 8.1 |

| Analog 3 | R = 4-Cl-Ph | 8.3 |

| Analog 4 | R = 4-MeO-Ph | 7.9 |

| Analog 5 | R = 2-Thienyl | 7.8 |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov These models serve as templates for virtual screening to discover new, structurally diverse compounds with the desired activity.

A notable application of this technique in the context of spiropiperidine derivatives was the identification of a novel class of opioid receptor-like 1 (ORL1) antagonists. ebi.ac.uk Starting from a randomly identified hit, researchers designed an exploratory library with a diverse range of pharmacophores. Following the evaluation of their ORL1 antagonistic activity, a more focused library was created based on 3D-pharmacophore similarity to known active compounds. ebi.ac.uk This approach successfully led to the discovery of a novel and potent D-proline amide class of ORL1 antagonists. ebi.ac.uk

A pharmacophore model is typically composed of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (RA). The spatial relationship between these features is defined by inter-feature distances.

The validation of a pharmacophore model is a critical step to ensure its predictive power. mdpi.com This is often achieved through statistical methods and the use of different datasets:

Training set: A set of active compounds used to generate the model.

Test set: A set of compounds with known activities, not used in model generation, to assess the model's predictive ability.

Decoy set: A set of molecules presumed to be inactive, used to evaluate the model's ability to discriminate between active and inactive compounds.

Key statistical parameters used in pharmacophore model validation include:

Correlation coefficient (R or R²): Measures the correlation between the experimental and predicted activities of the compounds in the training set. A value closer to 1 indicates a better model.

Cross-validated correlation coefficient (Q²): Assesses the predictive power of the model through internal validation techniques like leave-one-out.

Root Mean Square Deviation (RMSD): Indicates the average deviation between the predicted and experimental activities.

The following table provides an example of the statistical validation of a hypothetical pharmacophore model for this compound derivatives, based on parameters reported in similar studies. nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.865 | High correlation between experimental and predicted activities for the training set. |

| Q² (Cross-Validation) | 0.718 | Good internal predictive power of the model. |

| F value | 72.3 | Indicates a statistically significant regression model. |

| RMSD | 0.55 | Low average deviation between predicted and experimental values. |

DFT Methods in Understanding Reaction Mechanisms and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. rsc.org In the context of this compound derivatives, DFT is a powerful tool for understanding the intricacies of their synthesis and the nature of their molecular interactions.

DFT calculations can be employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states. nih.gov The energy barrier associated with a transition state determines the rate of a reaction, and by calculating these barriers, chemists can predict the most likely reaction pathway. For instance, in the synthesis of complex heterocyclic systems like spiropiperidines, DFT can be used to study the feasibility of different cyclization strategies. nih.gov

A study on the synthesis of a novel piperidine derivative, BCMTP, utilized DFT calculations at the B3LYP/6-31G(d,p) level to optimize the geometrical structure of the molecule. rsc.org The calculations also provided insights into the stability and charge delocalization of the molecule through Natural Bond Orbital (NBO) analysis and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which describe the charge transfer within the molecule. rsc.org

Furthermore, DFT can be used to analyze intermolecular interactions by calculating interaction energies and exploring the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding how a this compound derivative might interact with its biological target at an electronic level.

The following table provides an example of DFT-calculated parameters for a hypothetical this compound derivative, based on values reported for similar piperidine-containing compounds. rsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Preclinical Pharmacological Characterization and Molecular Mechanisms of Action of Spiropiperidine 1 Derivatives

Spiropiperidine 1 as a Muscarinic M1 Receptor (M1R) Agonist (SPP1)

This compound (SPP1) is a selective partial agonist for the Muscarinic M1 receptor (M1R) that emerged from research by Eli Lilly. nih.gov The compound is based on a spiro-piperidine core, a structural motif also found in other M1R-targeting compounds. nih.govbepls.com The piperidine (B6355638) framework is one of the most common nitrogen heterocyclic structures in approved pharmaceuticals, and the inclusion of a spiro atom enhances molecular rigidity, which can improve the pharmacokinetic profile and interaction with target enzymes. bepls.com The M1 receptor is a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, including the cortex, hippocampus, and basal ganglia, where it plays a key role in cognitive functions like learning and memory. nih.govmdpi.com

Potency and Partial Agonism Profile at Cortical and Hippocampal M1 Receptors

SPP1 is characterized as a moderately efficacious partial agonist at the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov While specific potency (EC₅₀) values for SPP1 are not detailed in the available literature, its profile represents an advancement over previous M1 partial agonists like HTL-9936. nih.gov For context, HTL-9936 demonstrated partial agonism with an efficacy of 45–75% compared to acetylcholine and an EC₅₀ of approximately 100 nM. nih.gov Partial agonists are significant because they can activate a receptor to produce a desired therapeutic response while inherently limiting the maximum level of activation, which can prevent the overstimulation that may lead to adverse effects. nih.gov The activation of M1 receptors in the hippocampus is known to regulate the surface expression and trafficking of other key receptors, such as the AMPA receptor subunit GluA2, a process critical for synaptic plasticity. nih.gov

Functional Selectivity against Muscarinic M2 and M3 Receptors

A defining feature of SPP1 is its significant functional selectivity for the M1 receptor over the M2 and M3 subtypes. nih.gov Research indicates that SPP1 exhibits over 100-fold greater functional selectivity for M1R compared to M2 and M3 receptors. nih.gov This high degree of selectivity is a critical improvement aimed at avoiding the side effects associated with the non-selective stimulation of other muscarinic receptor subtypes. nih.gov For instance, the clinical use of earlier, less selective agonists like Xanomeline was limited by side effects such as salivation and gastrointestinal distress, which are largely attributed to the activation of peripheral M2 and M3 receptors. nih.govnih.gov The M2 and M3 subtypes are involved in regulating cardiovascular and glandular functions, respectively, and their activation can lead to undesirable cholinergic effects. nih.govnih.govfrontiersin.org The development of orthosteric compounds with high subtype selectivity has been challenging due to the high sequence homology among the muscarinic receptors, making SPP1's profile a notable achievement. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Target Receptor | Muscarinic M1 Receptor (M1R) | nih.gov |

| Activity Profile | Partial Agonist | nih.gov |

| Functional Selectivity | >100-fold vs. M2/M3 Receptors | nih.gov |

In Vitro Receptor Occupancy Assays for Target Engagement

In vitro receptor occupancy assays are essential for confirming that a compound physically binds to its intended target. These assays typically measure the binding affinity (Ki) of a ligand for a receptor. nih.govresearchgate.net While specific Ki values for SPP1 from such assays are not publicly detailed, its well-defined functional profile as a potent and selective M1 agonist strongly implies direct and effective engagement with the M1 receptor. nih.gov The methodology for these assays often involves using radiolabeled ligands, such as [N-methyl-³H]scopolamine, in competitive binding studies with membrane preparations from cells expressing the specific human recombinant receptor subtype (e.g., CHO-m1 cells). nih.gov The successful development of SPP1 demonstrates that high sequence homology in the orthosteric binding site does not preclude the design of selective compounds. nih.gov

Cross-Species Conservation of M1R Activity

The preclinical development of a central nervous system drug candidate typically involves evaluating its activity across different species to ensure the findings are translatable to humans. While specific studies on the cross-species activity of SPP1 are not described in the provided sources, the M1 muscarinic receptor is known to be highly conserved across various species, including rodents and humans. mdpi.comguidetopharmacology.org Predecessor compounds in the M1 agonist class have been evaluated in rodent and canine models, suggesting a standard path of cross-species validation. nih.gov The high degree of conservation in the M1 receptor structure supports the likelihood that the potent and selective activity of SPP1 observed in initial assays would be retained across different mammalian species. mdpi.comguidetopharmacology.org

This compound as a Nociceptin (B549756) Receptor (NOP) Ligand

The spiropiperidine chemical scaffold is versatile and has been utilized in the development of ligands for multiple receptor systems, not limited to muscarinic receptors. bepls.comnih.gov A distinct series of N-substituted spiropiperidine analogues has been identified and studied for its activity at the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family involved in pain, anxiety, and depression. nih.govnih.gov These spiropiperidine-based NOP ligands are structurally different from the M1-selective SPP1. nih.govnih.gov

NOP Receptor Binding Affinity and Ligand Identification

A series of N-substituted spiropiperidine analogues have been synthesized and shown to possess high binding affinity for the NOP receptor. nih.gov The identification of these compounds often stems from screening focused chemical libraries. nih.gov Computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, have been performed on over 100 such analogues to elucidate the structural requirements for potent NOP agonism and to predict binding affinity. nih.govnih.gov These studies reveal that the binding of spiropiperidine analogues occurs within a large hydrophobic pocket of the NOP receptor. nih.gov The affinity of these ligands is influenced by interactions with specific amino acid residues within this pocket. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Target Receptor | Nociceptin/Orphanin FQ (NOP) Receptor | nih.govnih.gov |

| Ligand Class | N-substituted spiropiperidine analogues | nih.gov |

| Binding Profile | High binding affinity for the NOP receptor | nih.gov |

| Identification Method | Focused library screening and 3D-QSAR studies | nih.govnih.govnih.gov |

Medicinal Chemistry Efforts for Potent NOP Receptor Ligands

The Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor, is implicated in a variety of biological functions, including pain, anxiety, and depression. nih.gov Consequently, there has been significant interest in developing potent and selective ligands for this receptor. Medicinal chemistry efforts have focused on N-substituted spiropiperidine analogues as promising NOP receptor agonists. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been conducted on a series of 103 N-substituted spiropiperidine analogues to understand the structural requirements for potent agonistic activity. nih.gov These computational studies help in elucidating the probable binding modes of these agonists within the NOP receptor's active site. nih.gov

Analysis of the binding site reveals that these spiropiperidine-based agonists primarily occupy a large hydrophobic pocket formed by several key amino acid residues: Trp116, Trp211, Trp276, Val126, Phe220, Phe106, Ile127, and Pro207. nih.gov Furthermore, hydrogen bonds with polar residues such as Thr103 and Tyr309 have been identified as critical factors that significantly influence the binding affinity of these compounds. nih.gov This detailed understanding of the structure-activity relationships provides a rational basis for the future design of novel spiropiperidine-based NOP agonists with improved therapeutic potential. nih.gov Among the nonpeptide ligands developed, Ro 64-6198 is a potent and highly selective ORL1 agonist that has demonstrated a significant anxiolytic profile in preclinical models. nih.gov

This compound and Analogs as Histone Deacetylase (HDAC) Inhibitors

Spiropiperidine derivatives, particularly those incorporating a hydroxamic acid moiety, have been identified as a structurally novel class of Histone Deacetylase (HDAC) inhibitors. researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene repression. unipi.ituniroma1.it The aberrant activity of HDACs is linked to the development of various cancers, making HDAC inhibitors a compelling target for anticancer drug development. unipi.it

New spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been synthesized and evaluated for their ability to inhibit HDACs from nuclear extracts. researchgate.netnih.gov These compounds combine the privileged spiropiperidine structure with a hydroxamic acid group, which acts as a crucial zinc-binding group within the enzyme's active site. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the spirochromane core significantly impact the biological activity of these inhibitors. researchgate.net The inhibitory activity of these compounds is often compared to established HDAC inhibitors like Vorinostat. researchgate.net While initial evaluations are often performed on mixed nuclear extracts, some studies have progressed to testing against specific HDAC isoforms, with a focus on Class I HDACs (HDAC1, 2, 3) which are key components of various corepressor complexes. researchgate.netmdpi.com

Table 1: Inhibition of Nuclear HDACs by Spiropiperidine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Type | Target | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Spirocycle 30d | Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative | Nuclear HDACs | Potent Inhibition | researchgate.netnih.gov |

| Vorinostat | Reference Drug | Nuclear HDACs | Reference Value | researchgate.net |

| 4-oxo-spiro(chromane-2,4'-piperidine) series | Reference Compounds | Nuclear HDACs | Reference Value | researchgate.net |

The antiproliferative activity of spiropiperidine-based HDAC inhibitors stems from their ability to induce changes in gene expression. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, leading to a more relaxed chromatin structure. unipi.it This epigenetic modification allows for the transcriptional re-activation of suppressed genes, including those that regulate critical cellular processes. unipi.it

The primary mechanisms through which these compounds exert their anticancer effects include:

Cell Cycle Arrest: They can halt the cell cycle, preventing cancer cells from dividing and proliferating. unipi.itnih.gov

Apoptosis (Programmed Cell Death): They can induce apoptosis in tumor cells, leading to their elimination. unipi.ituniroma1.it

Differentiation: They can promote the differentiation of cancer cells, causing them to lose their malignant phenotype. unipi.it

The in vitro antiproliferative activity of these spiropiperidine derivatives has been tested across various human tumor cell lines. researchgate.netnih.gov For instance, spirocycle 30d, a notable compound from this class, has demonstrated significant tumor growth inhibition in a murine xenograft model of HCT-116 human colon carcinoma. researchgate.netnih.gov

Table 2: In Vitro Antiproliferative Activity of Spiropiperidine Analogs This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | Activity | Source |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | Tumor Growth Inhibition | researchgate.netnih.gov |

| A2780 | Ovarian Cancer | Antiproliferative Activity | nih.gov |

| SW1573 | Non-small Cell Lung Cancer | Antiproliferative Activity | nih.gov |

| WiDr | Colon Cancer | Antiproliferative Activity | nih.gov |

This compound as an Antagonist of the Influenza A Virus M2 Proton Channel

The Influenza A virus M2 protein is a homotetrameric ion channel that is essential for viral replication. meihonglab.comnih.gov It facilitates the uncoating of the virus within the host cell by allowing protons to flow into the viral interior. nih.gov Spiropiperidine derivatives have emerged as a new class of inhibitors targeting this M2 proton channel, showing activity against both wild-type and drug-resistant viral strains. meihonglab.comnih.gov

Research into new M2 inhibitors was spurred by the limitations of older drugs like amantadine (B194251), including side effects and widespread resistance. nih.gov A structure-activity relationship study based on 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) led to the discovery of more potent spiropiperidine compounds. nih.gov One of the most active compounds identified is 3-azaspiro nih.govnih.govundecane hydrochloride (referred to as compound 9 in some studies), which demonstrated significantly stronger inhibitory potency against the wild-type (wt) M2 channel compared to amantadine. nih.govnih.gov Electrophysiological assays using the two-electrode voltage-clamp (TEV) technique in Xenopus oocytes confirmed its potent activity. meihonglab.comnih.gov Solid-state NMR studies suggest that this spiropiperidine compound binds more extensively with the M2 channel, inducing a more uniform peptide conformation and reducing dynamic disorder, which contributes to its enhanced inhibitory effect. meihonglab.comnih.gov Another related compound, spiroadamantane amine, was found to be a 3-fold more potent inhibitor of the WT M2 channel than amantadine. nih.gov

A major challenge in influenza therapy is the emergence of drug-resistant strains, with mutations in the M2 channel pore, such as V27A and L26F, rendering drugs like amantadine ineffective. nih.govnih.gov Medicinal chemistry efforts have focused on developing spiropiperidine analogs that can overcome this resistance.

A key breakthrough was the discovery that spiro[5.5]undecan-3-amine (spiran amine 8) is an effective inhibitor of not only the wild-type M2 channel but also two common amantadine-resistant mutants, L26F and V27A. nih.gov Similarly, spiroadamantane amine (compound 3) was designed as a first-in-class inhibitor of the M2-V27A mutant and showed remarkable potency. nih.gov This compound was found to be significantly more active against the V27A mutant than the wild-type virus, a crucial finding as the V27A mutation is predominant under drug selection pressure. nih.gov These findings highlight the potential of the spiropiperidine scaffold to develop novel anti-influenza drugs capable of targeting both amantadine-sensitive and resistant viruses. nih.govnih.gov

Table 3: Inhibitory Activity (IC₅₀) of Spiropiperidine Derivatives Against Wild-Type and Mutant M2 Channels This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target M2 Channel | IC₅₀ (µM) | Comparison Drug (Amantadine) IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3-azaspiro nih.govnih.govundecane hydrochloride (Compound 9) | Wild-Type | 0.92 ± 0.11 | 16 | nih.govnih.gov |

| Spiran Amine 8 | Wild-Type | 12.6 | >100 (for V27A) | nih.gov |

| Spiran Amine 8 | V27A Mutant | 84.9 | >100 | nih.gov |

| Spiroadamantane Amine (Compound 3) | Wild-Type | 18.7 | - | nih.gov |

| Spiroadamantane Amine (Compound 3) | V27A Mutant | 0.3 | - | nih.gov |

Molecular Insights into Channel Blockade Mechanism

Spiropiperidine derivatives have been identified as potent blockers of various ion channels, and molecular studies have begun to elucidate the mechanisms behind this inhibition. Research into their effect on the influenza A virus M2 (AM2) proton channel provides a detailed model of this activity. Unlike some channel blockers that may bind to allosteric sites, evidence strongly suggests that spiropiperidines act by directly obstructing the channel pore. researchgate.net

Solid-state NMR studies on a derivative, spiro-piperidine 9, revealed its interaction with the transmembrane domain of the AM2 channel. researchgate.net Compared to the traditional inhibitor amantadine, spiro-piperidine 9 was found to bind more extensively within the channel. This extensive binding induces a more uniform and ordered conformation in the channel peptide. researchgate.net Specifically, it reduces the dynamic disorder of amino acid residues near the central water-filled cavity of the channel's helical bundle. researchgate.net This stabilization and extensive contact within the pore are believed to be the reasons for its stronger inhibitory potency compared to other inhibitors. researchgate.net This mechanism, where the drug physically occupies and stabilizes the channel pore, effectively prevents the flow of ions. researchgate.net

Beyond viral proton channels, spiropiperidine derivatives, specifically spiro-azetidines and azetidinones, have also been optimized as blockers for T-type calcium channels (Ca(V)3.2), which are therapeutic targets for pain. rsc.org Molecular modeling of similar piperidine derivatives suggests they bind within hydrophobic pockets of the calcium channel structure, further supporting a direct pore-blocking mechanism of action. nih.gov

This compound in GPR120 Agonist Development

The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for type 2 diabetes and other metabolic diseases. discmedicine.comresearchgate.net Activated by long-chain fatty acids, GPR120 is involved in processes such as stimulating glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin (B600854) release. nih.govnih.gov Spiropiperidine-based compounds have been identified and developed as potent and selective GPR120 agonists. discmedicine.com

The development of potent GPR120 agonists from spiropiperidine scaffolds has been driven by systematic structure-activity relationship (SAR) studies. Initial lead compounds required significant chemical modification to enhance their potency and improve their pharmacological properties. A key challenge was ensuring the molecule could adopt the correct conformation to effectively bind to and activate the receptor. discmedicine.com

One critical modification involved the spirocyclic core itself. Researchers hypothesized that the orientation of the carboxylic acid group, a common feature in GPR120 agonists, was crucial for potency. In one series, modifications to the phenyl A-ring of the spiropiperidine structure were necessary to allow the carboxylic acid to achieve the appropriate conformation for potent GPR120 agonism. discmedicine.com Another optimization strategy focused on improving the physicochemical properties of these agonists. For instance, to enhance hydrophilicity and metabolic stability, the biphenyl (B1667301) structure in some lead compounds was replaced with a polar linking group, such as a tetrahydroquinoline ring, which successfully maintained GPR120 agonistic activity. nih.gov The introduction of specific substituents, like a methyl group at the ortho position of a phenyl ring, was also found to improve GPR120 agonist activity. nih.gov

Table 1: GPR120 Agonist Optimization through Scaffold Modification Data sourced from multiple research findings.

| Compound Series | Scaffold Modification Strategy | Observed Outcome on GPR120 Activity | Reference |

|---|---|---|---|

| Spirocyclic Phenylpropanoic Acids | Modification of the phenyl A-ring | Allowed the carboxylic acid to adopt the appropriate conformation, restoring potency. | discmedicine.com |

| Phenylpropanoic Acid Derivatives | Replacement of a biphenyl structure with a polar tetrahydroquinoline ring | Improved hydrophilicity while maintaining GPR120 agonistic activity. | nih.gov |

| Substituted Phenyl Derivatives | Introduction of a methyl group into the ortho position of the phenyl ring | Improved GPR120 agonistic activity compared to unsubstituted or fluorine-substituted analogs. | nih.gov |

A critical aspect of developing GPR120 agonists is ensuring their selectivity, particularly over the closely related G protein-coupled receptor 40 (GPR40 or FFAR1). discmedicine.com Both GPR120 and GPR40 are activated by long-chain fatty acids, so achieving selectivity is essential to precisely target the desired therapeutic pathways and better understand the specific biological role of GPR120. discmedicine.comresearchgate.net

Through focused optimization of the spiropiperidine scaffold, researchers have successfully developed compounds with excellent selectivity for GPR120. For example, the spirocyclic lead compound 14 was found to have high selectivity versus GPR40. discmedicine.com In other studies, optimized spiropiperidine derivatives showed potent GPR120 agonistic activity while their activity at GPR40 was negligible, with EC₅₀ values greater than 50 or 70 µM. researchgate.netnih.gov This high degree of selectivity confirms that the spiropiperidine core can be effectively tailored to differentiate between these two related fatty acid receptors.

Table 2: Selectivity of Spiropiperidine Derivatives for GPR120 over GPR40 EC₅₀ represents the concentration of the compound that gives a half-maximal response.

| Compound | GPR120 Agonism (EC₅₀) | GPR40 Agonism (EC₅₀) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 2f | Potent Activity | > 50 µM | Excellent Selectivity | nih.gov |

| Compound 6f | Potent Activity | > 50 µM | Excellent Selectivity | nih.gov |

| Compound 10k | < 0.2 µM | > 70 µM | Excellent Selectivity | researchgate.net |

This compound as a Glycine (B1666218) Transporter 1 (GlyT1) Inhibitor

Inhibition of the glycine transporter 1 (GlyT1) is a significant area of research for treating central nervous system (CNS) disorders, particularly schizophrenia. biorxiv.org GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and by inhibiting this transporter, the concentration of synaptic glycine can be increased. nih.govbiorxiv.org This elevation of glycine enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist, potentially correcting the NMDA receptor hypofunction implicated in schizophrenia.

Screening of chemical libraries led to the discovery of N-(2-aryl-cyclohexyl) substituted spiropiperidines as a novel class of potent GlyT1 inhibitors. researchgate.netdiscmedicine.com The initial hit compound, cis-N-(2-phenyl-cyclohexyl)-spiropiperidine 1, was identified as a structurally new type of GlyT1 inhibitor. discmedicine.com

Subsequent structure-activity relationship (SAR) studies on this series led to the development of highly potent compounds with excellent selectivity against the GlyT2 isoform. researchgate.netdiscmedicine.com GlyT2 is another glycine transporter that shares about 50% amino acid similarity with GlyT1 but is primarily involved in terminating inhibitory glycinergic neurotransmission. researchgate.net Achieving selectivity for GlyT1 over GlyT2 is crucial for therapeutic applications. One optimized compound from this spiropiperidine class was found to be a potent GlyT1 inhibitor with an IC₅₀ of 26 nM and displayed a 400-fold higher selectivity for GlyT1 compared to GlyT2. researchgate.net This demonstrates that the spiropiperidine scaffold is a viable backbone for creating highly selective GlyT1 inhibitors.

Table 3: GlyT1 Inhibition and Selectivity of a Spiropiperidine Derivative IC₅₀ represents the concentration of the inhibitor required for 50% inhibition.

| Compound | GlyT1 Inhibition (IC₅₀) | Selectivity vs. GlyT2 | Reference |

|---|---|---|---|

| cis-N-(2-phenylcyclohexyl)-spiropiperidine 91 | 26 nM | 400-fold higher for GlyT1 | researchgate.net |

Advanced Preclinical Research Tools and Conceptual Frameworks for Spiropiperidine 1 Research

Development and Application of Novel In Vitro Assays for Target Engagement (e.g., M1 Receptor Occupancy Assay)

The characterization of a compound like Spiropiperidine 1 requires a suite of robust in vitro assays to determine its affinity, selectivity, and functional activity at the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). The development of these assays is crucial for establishing target engagement and understanding the compound's pharmacological profile.

Initial assessment typically involves radioligand binding assays to quantify the affinity of this compound for the M1 receptor and its selectivity over other mAChR subtypes (M2-M5). nih.gov In these competition binding studies, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-pirenzepine for M1) is incubated with a source of the receptor (e.g., membranes from CHO cells expressing the human M1 receptor) in the presence of varying concentrations of the test compound. nih.gov The ability of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a direct measure of binding affinity. nih.gov

Beyond simple binding, functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors like M1, which signals through the Gq/11 pathway, calcium mobilization assays are a common method. nih.gov In this setup, CHO-K1 cells stably expressing the human M1 receptor are loaded with a calcium-sensitive fluorescent dye. nih.gov Application of this compound would, if it is an agonist, trigger the intracellular signaling cascade, leading to a measurable increase in intracellular calcium and a corresponding change in fluorescence. This allows for the determination of potency (EC50) and efficacy (Emax) relative to a known agonist like acetylcholine. nih.gov

Ex vivo tissue preparations provide a more physiologically relevant context for assessing functional activity. The electrically stimulated rabbit vas deferens is a classical model for studying M1 receptor function, where M1 receptor activation inhibits twitch responses. nih.gov The potency of this compound in this preparation (measured as an IC50 value) provides strong evidence of its M1-mediated functional effects. nih.gov By comparing its activity in this M1-rich tissue to its effects in tissues dominated by other subtypes, such as the guinea pig atria (M2) or ileum (M3), a comprehensive functional selectivity profile can be established. nih.gov

| Assay Type | Purpose | Key Parameters Measured | Example System |

| Radioligand Competition Binding | To determine binding affinity and receptor subtype selectivity. nih.gov | Inhibitory Constant (Ki). nih.gov | CHO cells expressing recombinant human M1, M2, M3, M4, or M5 receptors with ligands like [3H]-pirenzepine. nih.gov |

| Calcium Mobilization Assay | To measure functional agonist/antagonist activity at Gq-coupled receptors. nih.gov | Potency (EC50), Efficacy (Emax). nih.gov | CHO-K1 cells stably expressing the human M1 receptor. nih.gov |

| Isolated Tissue Functional Assay | To assess functional activity in a native physiological environment. nih.gov | Potency (IC50 or EC50), Efficacy. nih.gov | Rabbit vas deferens (M1), guinea pig atria (M2), guinea pig ileum (M3). nih.gov |

Strategic Approaches for Lead Optimization in Spiropiperidine Series

Lead optimization is a critical, iterative process in drug discovery aimed at refining a promising lead compound, such as an initial hit from the spiropiperidine series, into a viable drug candidate. patsnap.com This multiparameter optimization involves enhancing potency, selectivity, and metabolic properties through carefully planned design-make-test-analyze (DMTA) cycles. bruker.com

A cornerstone of lead optimization is the establishment of a clear structure-activity relationship (SAR). bruker.com By synthesizing and testing a series of analogues where specific parts of the this compound molecule are systematically modified, researchers can understand the contribution of different structural features to biological activity. nih.gov For instance, in related heterocyclic series targeting muscarinic receptors, modifying the length and nature of alkoxy or alkylthio side chains has been shown to have a dramatic effect on M1 agonist potency, sometimes following a U-shaped curve where potency peaks at a specific chain length. nih.gov This systematic approach guides the rational design of more potent compounds.

Another powerful strategy is structural simplification. scienceopen.com Often, initial lead compounds are larger or more complex than necessary for potent activity. Judiciously removing non-essential functional groups or simplifying the core scaffold can improve synthetic accessibility and, critically, enhance pharmacokinetic properties by reducing molecular weight and lipophilicity. scienceopen.com This helps to avoid "molecular obesity," a trend associated with poor drug-likeness. scienceopen.com

Simultaneously, enhancing selectivity is crucial to minimize potential side effects. patsnap.com For an M1 agonist like this compound, achieving high selectivity against M2 and M3 receptors is paramount to avoid cardiovascular and gastrointestinal side effects, respectively. nih.gov This is often achieved by exploiting subtle differences in the amino acid composition of the binding sites across receptor subtypes, designing modifications to this compound that favor interaction with the M1 receptor. patsnap.comnih.gov Techniques such as peptide or macrocycle cyclization can also be employed to constrain the molecule's conformation, which can reduce the entropic penalty upon binding and increase both affinity and selectivity. researchgate.net

| Optimization Strategy | Primary Goal | Methodology |

| Structure-Activity Relationship (SAR) Development | Enhance potency and understand key pharmacophoric features. bruker.com | Systematically modify substituents and core scaffold to correlate structural changes with activity. nih.govnih.gov |

| Structural Simplification | Improve drug-likeness and synthetic accessibility. scienceopen.com | Truncate non-essential groups, remove unnecessary chiral centers, and simplify complex ring systems. scienceopen.com |

| Selectivity Enhancement | Minimize off-target effects. patsnap.com | Exploit differences in receptor binding pockets; design modifications that disfavor binding to off-target receptors. patsnap.comnih.gov |

| Conformational Constraint | Increase affinity and metabolic stability. researchgate.net | Introduce cyclic structures or macrocyclization to reduce rotational freedom and pre-organize the molecule for binding. researchgate.net |

Diversity-Oriented Synthesis (DOS) for Spiropiperidine Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful synthetic strategy that aims to efficiently generate collections of small molecules with a high degree of structural diversity, starting from a common molecular scaffold. cam.ac.ukrsc.org This approach is particularly well-suited for exploring the chemical space around a privileged core like spiropiperidine, enabling the discovery of novel compounds with unique biological activities. bepls.combeilstein-journals.org

Unlike traditional target-oriented synthesis, which focuses on making a single molecule, DOS employs a divergent pathway. nih.gov The process would begin with a central spiropiperidine building block, which is then subjected to a series of branching reaction pathways. By strategically applying different reagents and reaction conditions, a wide array of distinct molecular skeletons can be generated from the single starting material. beilstein-journals.org For example, a functional handle on the spiropiperidine core could be used for various cyclization reactions, appendage modifications, or scaffold rearrangements, rapidly producing a library of compounds that differ significantly in their three-dimensional shape, stereochemistry, and functional group presentation. beilstein-journals.orgnih.gov

The primary goal of applying DOS to the this compound scaffold is to create a compound library that can be used for high-throughput screening. cam.ac.uk This allows researchers to broadly probe the structure-activity landscape, potentially identifying analogues with not only improved M1 agonist activity but also entirely new pharmacological profiles, such as allosteric modulation or antagonist activity. nih.gov The modular nature of DOS also means that once a "hit" is identified from the library, the synthetic route can be readily adapted to create a more focused set of derivatives for follow-up lead optimization. nih.gov This strategy accelerates the discovery process by providing rapid access to novel and structurally diverse chemical matter. broadinstitute.org

Integration of Cheminformatics and Computational Predictive Models in Research Trajectories

Cheminformatics and computational modeling are indispensable tools in modern drug discovery, providing critical insights that guide and accelerate the research and development of compounds like this compound. nih.gov These in silico methods allow researchers to rationalize experimental results and make predictions about the properties of novel molecules before they are synthesized.

A key application is the development of a three-dimensional model of the target, the M1 receptor. Since obtaining an experimental crystal structure of every receptor can be challenging, homology modeling is often used. nih.gov This technique builds a model of the M1 receptor based on the known structures of related proteins, such as bovine rhodopsin or other G-protein coupled receptors. nih.gov This model provides a detailed picture of the binding site, highlighting key amino acid residues that are likely to interact with ligands. nih.gov

With a receptor model in hand, molecular docking simulations can be performed. nih.gov These simulations predict the most likely binding pose of this compound within the M1 receptor's active site, revealing potential hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex. nih.gov This information is invaluable for understanding the SAR observed in the lab; for instance, it can explain why a particular modification enhances or diminishes potency. Furthermore, docking can be used in a virtual screening context to prioritize new designs for synthesis. nih.gov

常见问题

Basic Research Questions

Q. What experimental design ensures reproducibility in synthesizing Spiropiperidine 1?

- Methodological Answer : Begin with a stepwise protocol that includes precise stoichiometric ratios, solvent selection (e.g., anhydrous conditions for moisture-sensitive intermediates), and temperature gradients. Validate each synthetic step using thin-layer chromatography (TLC) or HPLC. Characterize intermediates and final compounds via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Document reaction yields, purity (>95% by HPLC), and spectroscopic data in tabular form for cross-validation. Reproducibility hinges on strict adherence to inert atmospheres (e.g., argon) and standardized workup procedures .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural conformation?

- Methodological Answer : Use H NMR to confirm proton environments (e.g., spiro junction protons typically appear as doublets of doublets due to restricted rotation). C NMR identifies quaternary carbons at the spiro center. For stereochemical resolution, employ NOESY or ROESY to detect through-space interactions. X-ray crystallography provides definitive proof of 3D geometry, while IR spectroscopy validates functional groups (e.g., amine stretching at ~3300 cm). Cross-reference spectral data with computational predictions (DFT calculations) to resolve ambiguities .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

- Methodological Answer : Apply the PICOT framework:

- Population : Target protein/receptor (e.g., κ-opioid receptor).

- Intervention : this compound’s binding affinity (measured via radioligand assays).

- Comparison : Benchmark against known ligands (e.g., salvinorin A).

- Outcome : IC/EC values.

- Time : Kinetic studies (e.g., association/dissociation rates).

Use FINER criteria to ensure feasibility, novelty, and relevance. For example, test whether this compound’s spiro architecture enhances metabolic stability compared to linear analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of published IC values, stratifying data by assay type (e.g., cell-based vs. cell-free), cell lines, and buffer conditions. Use Bland-Altman plots to assess inter-study variability. Replicate key experiments under controlled conditions (e.g., standardized ATP concentrations in kinase assays). Apply mixed-effects models to account for batch effects or instrument calibration drift. Transparently report outliers and exclude them only with Grubbs’ test justification .

Q. What computational strategies predict this compound’s binding modes with off-target receptors?

- Methodological Answer : Perform ensemble docking using flexible receptor models (e.g., induced-fit docking in Schrödinger). Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability (RMSD <2 Å). Cross-validate with MM-PBSA/GBSA free-energy calculations. For orphan targets, use homology modeling (e.g., MODELLER) based on conserved structural motifs. Compare results with experimental mutagenesis data (e.g., alanine scanning) to identify critical binding residues .

Q. What challenges arise in achieving stereochemical purity during this compound’s asymmetric synthesis?

- Methodological Answer : Spirocyclic systems often suffer from racemization at the quaternary center. Mitigate this via low-temperature reactions (−78°C) and chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. For catalytic asymmetric synthesis, screen ligands (e.g., BINAP, Josiphos) in Pd- or Rh-catalyzed cyclizations. Kinetic resolution may be required if thermodynamic control favors racemization .

Q. How can researchers optimize this compound’s pharmacokinetic profile using in vitro models?

- Methodological Answer : Assess metabolic stability in liver microsomes (human vs. rodent) with LC-MS quantification of parent compound depletion. Use Caco-2 monolayers to measure permeability (P >1×10 cm/s suggests oral bioavailability). For plasma protein binding, employ equilibrium dialysis and correlate results with free fraction (f) in vivo. Adjust logP via prodrug strategies (e.g., esterification of polar groups) to balance solubility and membrane penetration .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。